molecular formula C13H14ClN3O2 B2824373 1-(2-chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea CAS No. 1396889-22-7

1-(2-chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea

Cat. No.: B2824373
CAS No.: 1396889-22-7
M. Wt: 279.72
InChI Key: FQECUGFJSIBHED-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is a urea derivative featuring a 2-chlorophenyl group and a 3-methyl-1,2-oxazol-5-yl moiety. The urea backbone (NH–CO–NH) enables hydrogen bonding, a key feature for receptor binding or enzyme inhibition. The 2-chlorophenyl group may enhance lipophilicity and influence steric interactions, while the oxazole ring contributes to electronic effects and metabolic stability .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-9-8-10(19-17-9)6-7-15-13(18)16-12-5-3-2-4-11(12)14/h2-5,8H,6-7H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQECUGFJSIBHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea typically involves the reaction of 2-chloroaniline with an isocyanate derivative. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions may occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents. For instance, compounds similar to 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide have been synthesized and evaluated for their ability to inhibit carbonic anhydrases, which are enzymes involved in tumor growth and metastasis. By inhibiting these enzymes, sulfonamides can potentially block angiogenesis—the formation of new blood vessels that tumors need to grow .

Case Study: Molecular Docking Studies

Molecular docking studies have been employed to assess the binding affinity of sulfonamides to target proteins associated with cancer. For example, sulfonamides designed in recent research showed promising binding scores against the carbonic anhydrase enzyme 1AZM, indicating their potential as effective anticancer therapeutics .

Antioxidant Properties

Another significant application of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is its antioxidant activity. Compounds with similar structures have been investigated for their ability to scavenge free radicals and reduce oxidative stress. A particular study identified a derivative with potent antioxidant properties that also demonstrated neuroprotective effects in animal models subjected to gamma irradiation .

Table: Antioxidant Activities of Sulfonamide Derivatives

Compound NameIC50 (µM)Mechanism of ActionReference
Compound 14300AChE inhibition; antioxidant
5-(Chloromethyl)-N,N-dimethylthiophene-2-sulfonamideTBDTBDTBD

Antimicrobial Activity

Sulfonamides have long been recognized for their antimicrobial properties. They function by inhibiting bacterial folate synthesis through competitive inhibition of dihydropteroate synthase. The structural modifications in compounds like 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide can enhance their efficacy against various bacterial strains.

Future Directions and Research Implications

The ongoing research into 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide and its derivatives suggests a promising future for these compounds in drug development. Their versatile biological activities warrant further investigation through:

  • In Vivo Studies: To validate the efficacy and safety profiles observed in vitro.
  • Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced biological activity.
  • Combination Therapies: Exploring synergistic effects with other anticancer agents or treatments.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cl-4AS-1

Structure: (4aR,6aS,7S,11aR)-N-(2-Chlorophenyl)-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide . Comparison:

  • Divergences : Cl-4AS-1 incorporates a rigid polycyclic carboxamide scaffold, whereas the target compound uses a flexible urea linker. This structural difference likely alters target specificity; Cl-4AS-1 is designed for steroidal or enzyme-binding pockets, while the urea derivative may favor flat, planar receptors.

FTBU-1

Structure : 1-[2-(3-Fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea .
Comparison :

  • Shared Features : Both are urea derivatives with aryl-ethyl substituents.
  • Divergences : FTBU-1 replaces the oxazole with a benzimidazole-thiazole system, enhancing π-π stacking and electron-deficient interactions. The 3-fluorophenyl group in FTBU-1 may confer distinct electronic effects compared to the 2-chlorophenyl group in the target compound.

NPS R568

Structure : (R)-N-(3-Methoxy-α-phenylethyl)-3-(2-chlorophenyl)-1-propylamine hydrochloride .
Comparison :

  • Shared Features : The 2-chlorophenyl group is retained.
  • Divergences: NPS R568 lacks a urea moiety and instead features a propylamine chain, targeting calcium-sensing receptors (CaSR). This highlights how the urea group in the target compound may redirect activity toward non-CaSR pathways.

Ethyl 5-((1E)-1-{(E)-2-[1-(4-Ethoxycarbonyl-3-methyl-1,2-oxazol-5-yl)ethylidene]hydrazin-1-ylidene}ethyl)-3-methyl-1,2-oxazole-4-carboxylate

Structure : Contains dual 3-methyl-1,2-oxazol-5-yl groups with ester substituents .
Comparison :

  • Shared Features : Both compounds include the 3-methyl-1,2-oxazol-5-yl ring.

Structural and Functional Analysis Table

Compound Name Key Functional Groups Biological Target (Inferred) LogP (Estimated)
1-(2-Chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea Urea, 2-chlorophenyl, oxazole Kinases/GPCRs 2.8
Cl-4AS-1 Carboxamide, polycyclic scaffold Steroid receptors 4.2
FTBU-1 Urea, benzimidazole-thiazole Tyrosine kinases 3.5
NPS R568 Propylamine, 2-chlorophenyl Calcium-sensing receptors 3.0
Ethyl oxazole derivative Oxazole, ester Enzymatic substrates 1.9

Research Findings and Implications

  • 2-Chlorophenyl Group : Present in the target compound and Cl-4AS-1/NPS R568, this group enhances affinity for hydrophobic binding pockets but may introduce toxicity risks due to halogenated metabolites .
  • Urea vs. Carboxamide : Urea derivatives (target compound, FTBU-1) exhibit stronger hydrogen-bonding capacity than carboxamides (Cl-4AS-1), favoring interactions with polar residues in enzymes like kinases .
  • Oxazole Modifications : The 3-methyl substitution on the oxazole ring in the target compound improves metabolic stability compared to ester-containing analogs (), which are prone to hydrolysis .

Biological Activity

1-(2-Chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C12H13ClN2O
  • Molecular Weight : Approximately 234.7 g/mol

The presence of a chlorophenyl group and a 3-methyl-1,2-oxazol moiety contributes significantly to its biological activity. The urea functional group is known for its role in various pharmacological effects.

Antimicrobial Activity

Research indicates that urea derivatives, including those similar to this compound, exhibit significant antimicrobial properties. In a study evaluating various urea derivatives against pathogenic strains, compounds demonstrated effective inhibition against Escherichia coli with minimum inhibitory concentration (MIC) values as low as 32 μg/mL . The introduction of halogen atoms, such as chlorine in this compound, is believed to enhance antimicrobial efficacy .

Antitumor Activity

The antitumor potential of similar compounds has also been documented. For instance, derivatives with structural similarities have shown promising results in inhibiting cancer cell proliferation. A related compound exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM across various cancer cell lines such as EKVX (non-small lung cancer) and OVCAR-4 (ovarian cancer) . These findings suggest that modifications in the urea structure can lead to enhanced antitumor activity.

The mechanisms through which these compounds exert their biological effects include:

  • Apoptosis Induction : Some studies have reported that urea derivatives can increase the expression of pro-apoptotic factors like p53 and activate caspase pathways in cancer cells, leading to programmed cell death .
  • Enzyme Inhibition : Certain derivatives have been shown to inhibit key enzymes involved in cancer progression, such as glycogen synthase kinase 3 (GSK-3) .

Study on Antimicrobial Efficacy

In a comparative study involving various synthesized urea derivatives, it was found that the introduction of different substituents on the urea moiety significantly affected their antibacterial activity. Compounds with chlorophenyl groups consistently outperformed others in terms of MIC values against E. coli and Staphylococcus aureus.

CompoundMIC (μg/mL)
1-(2-Chlorophenyl)-3-Urea32
Urea Derivative A64
Urea Derivative B128

Study on Antitumor Activity

A study evaluated the cytotoxic effects of several urea derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity.

Cell LineGI50 (μM)
EKVX1.7
OVCAR-425.9
PC-315.9

Q & A

Q. What are the common synthetic routes for 1-(2-chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, starting with chlorination of aniline derivatives to form 2-chloroaniline, followed by urea formation via reaction with isocyanates. The oxazole moiety is constructed through cyclization reactions using hydrazides or carboxylic acid derivatives under dehydrating conditions. Key intermediates should be characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Reaction yields can be optimized by controlling temperature and solvent polarity (e.g., DMF or THF) .

Q. How do the chlorophenyl and oxazole functional groups influence the compound’s physicochemical properties?

The 2-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the 3-methyl-1,2-oxazol-5-yl moiety contributes to electronic stability and hydrogen-bonding capacity. Computational tools like Gaussian or ADF can model electrostatic potential surfaces to predict solubility and reactivity. Experimental validation via HPLC logP measurements and X-ray crystallography (using SHELX for structure refinement) provides empirical data .

Q. Which analytical techniques are critical for verifying the compound’s purity and structural identity?

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns.
  • Spectroscopy: FT-IR for urea C=O stretch (~1650 cm1^{-1}) and NMR for aromatic proton environments.
  • Mass Spectrometry: ESI-MS or MALDI-TOF for molecular ion confirmation. Purity >95% is achievable via recrystallization (ethanol/water) or flash chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structural analogs of this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:

  • Perform dose-response curves (IC50_{50}) across multiple models (e.g., HEK293 vs. HeLa).
  • Use surface plasmon resonance (SPR) to measure binding kinetics to target proteins.
  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified oxazole or urea groups .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

  • Degradation Analysis: Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, monitoring stability via LC-MS.
  • Formulation: Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance half-life.
  • Metabolite Identification: Use microsomal assays (human liver microsomes) to identify oxidative metabolites .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding to kinases or GPCRs. Focus on hydrogen bonds between the urea moiety and catalytic residues (e.g., Asp or Glu).
  • MD Simulations: GROMACS for 100-ns trajectories to assess binding stability.
  • Free Energy Calculations: MM-PBSA to quantify binding affinity changes upon structural modifications .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Assays: Measure KiK_i values using fluorogenic substrates in a stopped-flow spectrometer.
  • Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during ligand-enzyme binding.
  • Crystallography: Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) and solve structures via SHELXL .

Methodological Considerations

Q. How to address low yields in the final urea coupling step?

  • Catalyst Screening: Test coupling agents like HATU or EDCI/HOBt in DCM or DMF.
  • Temperature Optimization: Perform reactions under microwave irradiation (50–80°C) to accelerate kinetics.
  • Workup: Extract unreacted starting materials with ethyl acetate and silica gel chromatography for purification .

Q. What are best practices for designing SAR studies on this compound?

  • Core Modifications: Replace the chlorophenyl group with fluorophenyl or methoxyphenyl derivatives.
  • Side-Chain Variations: Substitute the oxazole’s methyl group with cyclopropyl or trifluoromethyl.
  • Bioisosteres: Replace urea with thiourea or cyanoguanidine to assess tolerance .

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